Elevated Lipophilicity (LogP) Compared to Dichloramine-T and Dichloramine-B
N,N-Dichloro-4-ethylbenzenesulfonamide exhibits a calculated LogP of 3.63, which is 0.39 to 1.13 units higher than that of its closest commercial analogs, Dichloramine-T (LogP 3.24) and Dichloramine-B (LogP 2.5–3.07) . This increase in lipophilicity corresponds to an approximately 2- to 13-fold higher preference for the organic phase in a standard octanol-water system. For a researcher procuring a chlorinating reagent for use in non-polar solvents or in lipophilic environments, this property can enhance reagent solubility and homogeneity, thereby reducing the need for co-solvents and improving overall reaction efficiency.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.63 |
| Comparator Or Baseline | Dichloramine-T: LogP = 3.24; Dichloramine-B: LogP = 2.5–3.07 |
| Quantified Difference | Δ LogP = +0.39 (vs. Dichloramine-T) to +1.13 (vs. lower estimate for Dichloramine-B) |
| Conditions | Calculated values from chemical structure databases (Chemsrc, Chem960, Chemspider) |
Why This Matters
Greater lipophilicity can be a decisive factor when selecting a reagent for non-polar reaction media, potentially improving reaction homogeneity and rate.
